molecular formula C22H17N3O3S B10917097 1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10917097
M. Wt: 403.5 g/mol
InChI Key: HOYYJLWTWODFBS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar compounds in the pyrido[2,3-d]pyrimidine family include:

Compared to these similar compounds, 1-(2,3-Dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H17N3O3S/c1-12-7-6-10-17(13(12)2)25-19-18(20(26)24-22(25)29)15(21(27)28)11-16(23-19)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,27,28)(H,24,26,29)

InChI Key

HOYYJLWTWODFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(=O)O)C(=O)NC2=S)C

Origin of Product

United States

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